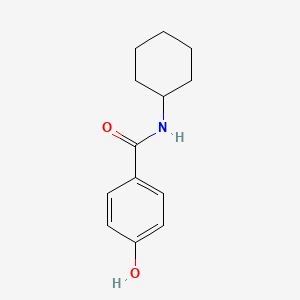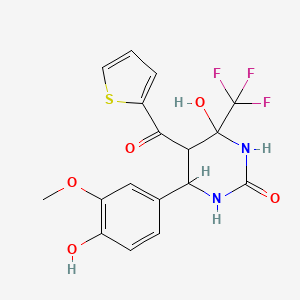![molecular formula C20H16N4O3 B2722339 1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 949278-58-4](/img/structure/B2722339.png)
1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C20H16N4O3 and its molecular weight is 360.373. The purity is usually 95%.
BenchChem offers high-quality 1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Chemistry Applications
The synthesis of complex heterocyclic compounds often involves multicomponent reactions that require precise control over regio- and chemoselectivity. For instance, Chebanov et al. (2008) described protocols for synthesizing tricyclic condensation products starting from related chemical structures, highlighting the importance of such compounds in constructing biologically active molecules (Chebanov et al., 2008). Additionally, Das et al. (2018) reported a sustainable synthesis of quinoxalines catalyzed by a phosphine-free Mn(I) complex, demonstrating the application of such compounds in green chemistry and the synthesis of heterocyclic compounds (Das et al., 2018).
Material Science and Corrosion Inhibition
Quinoxalin-6-yl derivatives have shown potential as corrosion inhibitors for metals in acidic environments. Olasunkanmi et al. (2015) studied the inhibition of mild steel corrosion by quinoxalin-6-yl derivatives, demonstrating their effectiveness in protecting steel surfaces against corrosion. This application is critical for extending the life of metal structures and components in industrial settings (Olasunkanmi et al., 2015).
Pharmaceutical Research
In the context of pharmaceutical research, compounds containing the quinoxalin-6-yl moiety have been explored for their antimicrobial and anticancer activities. For example, Sharma et al. (2021) highlighted the broad spectrum of interesting biological activities associated with quinoxaline derivatives, including antibacterial, antifungal, anticancer, and antiviral activities. Such compounds are crucial in developing new therapeutic agents and understanding disease mechanisms (Sharma et al., 2021).
properties
IUPAC Name |
1-[5-(1,3-benzodioxol-5-yl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3/c1-12(25)24-18(14-2-4-15-17(8-14)22-7-6-21-15)10-16(23-24)13-3-5-19-20(9-13)27-11-26-19/h2-9,18H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJHNVHYOPATMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC3=C(C=C2)OCO3)C4=CC5=NC=CN=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-dimethyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2722257.png)

![N-(3,4-difluorophenyl)-2-((4-oxo-3-(4-propoxybenzyl)-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2722260.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-5-methoxy-4-oxopyridin-1(4H)-yl]acetamide](/img/structure/B2722264.png)
![3-Benzyl 6-methyl 3-azabicyclo[3.1.1]heptane-3,6-dicarboxylate](/img/structure/B2722265.png)


![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2722268.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]oxolane-3-carboxamide](/img/structure/B2722269.png)

![(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)(tetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2722271.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,4-dimethylbenzamide](/img/structure/B2722275.png)
